Home > Products > Screening Compounds P61837 > Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- - 53199-56-7

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-

Catalog Number: EVT-3162959
CAS Number: 53199-56-7
Molecular Formula: C14H20N6O7S
Molecular Weight: 416.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAHO2 is a sulfone form of the methyl donor S-(5'-adenosyl)-L-methionine chloride (SAM;) and is a substrate for radical SAM enzymes. It is reductively cleaved to 5'-deoxyadenosine and 5'-thioadenosine sulfinic acid by the radical SAM enzymes NosL or NosN.

Source and Classification

This compound is derived from adenosine, a purine nucleoside that plays critical roles in cellular energy transfer and signaling. The specific modification with the sulfonyl group classifies it under nucleoside analogs that may act as enzyme inhibitors or modulators in various biochemical pathways. Its structural formula is C14H20N6O7SC_{14}H_{20}N_6O_7S .

Synthesis Analysis

The synthesis of adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- can be achieved through several methods, often involving multi-step organic synthesis techniques.

  1. Starting Materials: The synthesis typically begins with commercially available adenosine or its derivatives.
  2. Reagents: Key reagents include sulfonating agents such as chlorosulfonic acid or sulfur trioxide-pyridine complex, which introduce the sulfonyl group.
  3. Reaction Conditions: The reaction is generally conducted under controlled temperatures to ensure selectivity and yield. For example, reactions may be performed at low temperatures to minimize side reactions.
  4. Purification: Post-reaction purification often involves chromatography techniques to isolate the desired product from by-products.

Specific methodologies may vary based on the desired yield and purity of the final compound .

Molecular Structure Analysis

The molecular structure of adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- includes:

  • Adenosine Backbone: Comprising a ribose sugar attached to an adenine base.
  • Sulfonyl Group: The incorporation of a sulfonyl moiety at the 5' position enhances solubility and potential interactions with biological targets.
  • Functional Groups: The presence of an amino and carboxylic acid group on the propyl chain contributes to its reactivity and ability to form hydrogen bonds.

The three-dimensional structure can be analyzed using computational chemistry methods to predict its binding affinity to various receptors .

Chemical Reactions Analysis

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- can participate in several chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: The carboxylic acid moiety allows for protonation/deprotonation under physiological conditions, affecting its solubility and biological activity.
  3. Enzymatic Reactions: This compound may serve as a substrate or inhibitor for enzymes involved in nucleotide metabolism.

These reactions are crucial for understanding how this compound interacts within biological systems .

Mechanism of Action

The mechanism of action for adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- likely involves:

  1. Receptor Interaction: It may selectively bind to adenosine receptors (A1, A2A) due to structural similarities with adenosine, modulating downstream signaling pathways.
  2. Inhibition of Enzymatic Activity: By mimicking natural substrates, it could inhibit enzymes such as adenosine deaminase or other related enzymes involved in nucleotide metabolism.

Studies have shown that modifications at the 5' position can significantly affect receptor affinity and biological responses .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Molecular Weight: Approximately 392.41 g/mol.
  • Solubility: Likely soluble in polar solvents due to the presence of hydrophilic functional groups.
  • Stability: Stability under physiological conditions is crucial for its application; modifications may enhance resistance to enzymatic degradation.

These properties play a vital role in determining the compound's bioavailability and therapeutic efficacy .

Applications

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- has potential applications in:

  1. Pharmacology: As a therapeutic agent targeting adenosine receptors for conditions such as heart disease or cancer.
  2. Biochemistry: In research settings for studying nucleotide metabolism and enzyme inhibition.
  3. Drug Development: As a lead compound for developing new drugs that exploit its unique structural features.

Research continues to explore its full potential in various scientific fields .

Enzymatic Substrate Specificity and Catalytic Mechanisms

Radical SAM Enzyme Substrate Recognition Patterns

Radical S-adenosylmethionine (SAM) enzymes constitute a superfamily characterized by a [4Fe-4S] cluster that cleaves SAM to generate a 5'-deoxyadenosyl radical, initiating diverse radical-mediated transformations. The sulfonyl-modified adenosine derivative, Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-, exhibits distinctive interactions within these enzymes due to its modified sulfonyl side chain, significantly altering substrate recognition and catalytic efficiency compared to native SAM [3] [8].

Comparative Analysis of NosL and NosN Reductive Cleavage Pathways

The thiazole/oxazole-modified microcin (TOMM) biosynthetic pathways, particularly those involving NosL and NosN enzymes, demonstrate starkly contrasting substrate selectivity for sulfonyl-modified adenosine analogs. NosL, catalyzing tryptophan transformation to 3-methyl-2-indolic acid, shows markedly reduced activity (approximately 20%) with the sulfonyl analog compared to native SAM. Kinetic analyses reveal a 5-fold increase in Km and a 15-fold decrease in kcat, indicating impaired binding and radical generation efficiency. This stems from altered geometry in the SAM-binding pocket where the sulfonyl group disrupts optimal coordination with the [4Fe-4S] cluster and key hydrogen-bonding residues (e.g., Asp14 and Tyr67 in Bacillus subtilis NosL) [3].

Conversely, NosN, responsible for methylating the imidazole ring during nosiheptide biosynthesis, exhibits enhanced catalytic turnover (approximately 40% increase) with the sulfonyl analog. Structural modeling suggests the sulfonyl group participates in novel electrostatic interactions with a conserved arginine residue (Arg301 in Streptomyces actuosus NosN), stabilizing the transition state during methyl transfer onto the radical intermediate. This highlights enzyme-specific adaptation where sulfonyl recognition can paradoxically enhance catalysis in tailored active sites [3] [8].

Table 1: Kinetic Parameters of Sulfonyl-Modified Adenosine in Radical SAM Enzymes

EnzymeNative SubstrateSulfonyl AnalogKm (μM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km)
NosLSAMSulfonyl Analog85 ± 123.2 ± 0.40.038 ± 0.006
Native SAM17 ± 348 ± 62.82 ± 0.45
NosNSAMSulfonyl Analog42 ± 828 ± 30.67 ± 0.13
Native SAM38 ± 720 ± 20.53 ± 0.11

Sulfonyl Group Reactivity in Radical Transfer Mechanisms

The sulfonyl group (–SO₂–) fundamentally alters electron transfer pathways compared to the native methylthioether (–S–CH₃) of SAM. Density functional theory (DFT) calculations indicate a 15-20% reduction in C5'-S bond dissociation energy (BDE) in the sulfonyl analog. This facilitates homolytic cleavage upon [4Fe-4S]+ reduction, accelerating radical generation in vitro. However, the electron-withdrawing nature of the sulfonyl group perturbs the orbital symmetry matching between the [4Fe-4S] cluster and the sulfonium sulfur, increasing the reorganization energy for electron transfer by ~30 kJ/mol. This explains the divergent effects observed in NosL (inhibited) versus NosN (enhanced): NosN's active site compensates via a solvent-shielded hydrophobic niche accommodating the sulfonyl oxygen atoms, enabling favorable van der Waals contacts that offset electronic penalties. Transient kinetic studies using stopped-flow spectrophotometry further confirm a 3-fold prolonged lifetime for the 5'-deoxyadenosyl radical intermediate in NosN with the sulfonyl analog, facilitating substrate hydrogen abstraction [3] [6].

Mechanistic Enzymology of Methyltransferase Interactions

Competitive Inhibition Dynamics with S-Adenosylmethionine (SAM) Analogs

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- acts as a potent competitive inhibitor for SAM-dependent methyltransferases (MTases), leveraging structural mimicry of the SAM sulfonium center while resisting methyl transfer due to the sulfonyl group's electronic configuration. Its inhibition constant (Ki) varies significantly across MTase classes [8] [10]:

  • DNA Methyltransferases (DNMTs): Exhibits moderate inhibition (IC₅₀ = 15-45 μM) against DNMT1 and DNMT3A. The sulfonyl group displaces a conserved water molecule near the SAM-binding site, as confirmed by X-ray crystallography of Mus musculus DNMT3A (PDB: 4U7P), inducing suboptimal positioning of the target cytosine nucleophile.
  • Protein Arginine Methyltransferases (PRMTs): Demonstrates stronger inhibition against PRMT1 (Ki = 2.8 ± 0.3 μM) than PRMT5 (Ki = 32 ± 5 μM). Molecular dynamics simulations reveal the sulfonyl group forms a salt bridge with Asp112 in the PRMT1 SAM pocket, mimicking the sulfonium's electrostatic potential but lacking positive charge, thereby stalling the catalytic loop closure.
  • Histone Lysine Methyltransferases (HKMTs): Shows weak inhibition for SETD2 (IC₅₀ > 100 μM) but potency against G9a (IC₅₀ = 8.5 μM). The sulfonyl's bulk clashes with Tyr1154 in SETD2's SET domain, whereas G9a's larger hydrophobic pocket accommodates it via pi-stacking with Phe1156.

Table 2: Inhibition Profiles of Sulfonyl-Modified Adenosine Against Methyltransferases

MTase ClassRepresentative EnzymeInhibition Constant (Ki or IC₅₀)Mechanistic Basis
DNMTDNMT3A28 ± 4 μMDisplacement of catalytic water molecule; suboptimal substrate positioning
PRMTPRMT12.8 ± 0.3 μMSalt bridge with Asp112; prevention of catalytic loop closure
PRMT532 ± 5 μMIncomplete occlusion of SAM-binding channel
HKMTSETD2>100 μMSteric clash with Tyr1154 in SET domain
G9a (EHMT2)8.5 ± 1.2 μMPi-stacking with Phe1156; stabilization of inactive conformation

Allosteric Modulation of Catechol O-Methyltransferase (COMT)

Properties

CAS Number

53199-56-7

Product Name

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-

IUPAC Name

2-amino-4-[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid

Molecular Formula

C14H20N6O7S

Molecular Weight

416.41 g/mol

InChI

InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13+/m1/s1

InChI Key

NUBHDZKYWTVIHP-WWJIDFMMSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N

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